molecular formula C10H6N6O6 B12809765 5,11-dimethyl-4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione CAS No. 80030-73-5

5,11-dimethyl-4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione

Cat. No.: B12809765
CAS No.: 80030-73-5
M. Wt: 306.19 g/mol
InChI Key: VYJSXMMKHYSDFQ-UHFFFAOYSA-N
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Description

5,11-dimethyl-4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a highly conjugated system with multiple nitro groups, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,11-dimethyl-4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazatricyclo core, followed by the introduction of nitro groups and methyl groups through nitration and alkylation reactions, respectively. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium hydride for alkylation.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5,11-dimethyl-4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione can undergo various chemical reactions, including:

Properties

CAS No.

80030-73-5

Molecular Formula

C10H6N6O6

Molecular Weight

306.19 g/mol

IUPAC Name

5,11-dimethyl-4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione

InChI

InChI=1S/C10H6N6O6/c1-3-5(15(19)20)7-9(17)14-8(10(18)13(7)11-3)6(16(21)22)4(2)12-14/h1-2H3

InChI Key

VYJSXMMKHYSDFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1[N+](=O)[O-])C(=O)N3C(=C(C(=N3)C)[N+](=O)[O-])C2=O

Origin of Product

United States

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